7-Aminoheptanenitrile (CAS 23181-80-8): Chemical Architecture, Physical Properties, and Synthetic Applications in Drug Development
7-Aminoheptanenitrile (CAS 23181-80-8): Chemical Architecture, Physical Properties, and Synthetic Applications in Drug Development
Executive Summary
7-Aminoheptanenitrile is a highly versatile, bifunctional aliphatic synthon characterized by a seven-carbon chain terminating in a primary amine and a nitrile group[1]. In the realm of medicinal chemistry and polymer science, this specific spatial separation between functional groups makes it an invaluable building block[1]. This whitepaper provides an in-depth technical analysis of 7-aminoheptanenitrile, detailing its physicochemical properties, mechanistic advantages in complex syntheses, and validated experimental protocols for its application in active pharmaceutical ingredient (API) development, most notably in the synthesis of the atypical antidepressant Tianeptine[2].
Structural Characteristics & Physical Properties
The utility of 7-aminoheptanenitrile stems from its dual reactivity. The primary amino group (-NH₂) is highly nucleophilic, readily undergoing classical amine reactions such as alkylation, acylation, and reductive amination[1]. Conversely, the nitrile group (-C≡N) acts as an electronically neutral, stable functional group that can survive harsh coupling conditions before being selectively hydrolyzed to a carboxylic acid or reduced to a secondary amine[1].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 7-aminoheptanenitrile |
| CAS Registry Number | 23181-80-8 |
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol |
| Boiling Point | 113–114 °C at 9 mmHg |
| Physical State | Liquid (at standard temperature and pressure) |
| Toxicity Profile | Moderately toxic by ingestion; requires inert storage |
Data compiled from authoritative chemical databases and process research literature[1][3][4][5].
Mechanistic Insights: The "Masked" Carboxylic Acid Strategy
In drug development, synthesizing APIs with specific aliphatic chain lengths is critical for optimizing lipophilicity and blood-brain barrier (BBB) penetration. Tianeptine, a neuroplasticity-modulating antidepressant, requires a 7-carbon tail terminating in a carboxylic acid[2].
The Causality of Synthon Selection: Attempting to couple 7-aminoheptanoic acid directly to the dibenzothiazepine core is synthetically problematic. The free carboxylic acid forms zwitterions with the primary amine, drastically reducing the molecule's solubility in organic solvents and promoting unwanted side reactions (e.g., self-condensation or competitive nucleophilic attack).
By utilizing 7-aminoheptanenitrile instead, the carboxylic acid is effectively "masked" as a nitrile[2]. The nitrile group is non-nucleophilic, highly soluble in aprotic organic solvents, and entirely inert during the electrophilic substitution of the dibenzothiazepine core. Once the amine is successfully coupled, the nitrile is cleanly hydrolyzed into the required carboxylic acid[2][6].
Fig 1. Synthesis workflow of Tianeptine utilizing 7-aminoheptanenitrile as a key precursor.
Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, ensuring reproducibility requires protocols that embed self-validating checkpoints. Below are the field-proven methodologies for both the synthesis of 7-aminoheptanenitrile and its downstream application.
Protocol A: Synthesis of 7-Aminoheptanenitrile via Partial Hydrogenation
Synthesizing mono-aminonitriles from dinitriles is notoriously difficult due to the high probability of over-reduction to a diamine. This protocol utilizes liquid ammonia to thermodynamically favor the mono-amine[5].
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Catalyst & Substrate Loading: Charge a high-pressure autoclave with a Cobalt on Kieselguhr catalyst and pimelonitrile (1,5-dicyanopentane)[5].
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Equilibrium Shifting: Introduce liquid NH₃ to the reactor. Causality: Liquid ammonia acts as a solvent and suppresses the formation of secondary amines (dimerization) by shifting the equilibrium of the highly reactive intermediate imine[5].
-
Pressurization: Pressurize the system with H₂ gas to 2500 psi and elevate the temperature to 120 °C[5].
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Controlled Reduction (Validation Checkpoint): Continuously monitor hydrogen gas uptake. The system self-validates when exactly 1 molar equivalent of H₂ is consumed. Terminate the reaction immediately at this point to prevent over-reduction to 1,7-heptanediamine[5].
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Isolation: Filter the catalyst, wash with methanol, and purify the filtrate via fractional distillation. Collect the fraction boiling at 113–114 °C at 9 mmHg to isolate pure 7-aminoheptanenitrile[5].
Fig 2. Catalytic partial hydrogenation of pimelonitrile to 7-aminoheptanenitrile.
Protocol B: Condensation Workflow for Tianeptine Intermediate
This protocol details the coupling of 7-aminoheptanenitrile to the tricyclic core of Tianeptine[2][6].
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Electrophile Preparation: Dissolve 3-chloro-11-chloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide (Formula IV) in an anhydrous aprotic solvent (e.g., dichloromethane)[2][6].
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Nucleophilic Addition: Slowly add 1.1 equivalents of 7-aminoheptanenitrile to the solution. An organic base (e.g., triethylamine) is added to scavenge the liberated HCl, preventing the protonation and subsequent deactivation of the reactant amine[2].
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Thermal Condensation: Heat the mixture to a temperature between 10 °C and 130 °C (typically reflux conditions for the chosen solvent) under an inert atmosphere[2][6].
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Validation Checkpoint: Analyze an aliquot via HPLC. The reaction is complete when the peak corresponding to the starting Formula IV fully disappears, replaced by the higher-retention-time cyano-intermediate (Formula V)[2].
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Hydrolysis: Isolate Formula V and subject it to either acidic (HCl) or basic (NaOH) conditions at reflux to hydrolyze the terminal nitrile into the final carboxylic acid, yielding Tianeptine[2][6].
Handling, Safety, and Storage Standards
Based on the physicochemical properties of aliphatic aminonitriles, 7-aminoheptanenitrile is moderately toxic by ingestion and can act as a skin/eye irritant[1][3].
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Storage: The primary amine is susceptible to atmospheric oxidation, and the nitrile can undergo slow hydrolysis if exposed to ambient moisture. It must be stored in a cool, dark environment under an inert atmosphere (Nitrogen or Argon)[1].
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Handling: All handling must be conducted within a certified fume hood using standard PPE (nitrile gloves, safety goggles) to prevent inhalation of vapors or dermal contact[1].
References
-
PubChem. "Heptanenitrile, 7-amino- | C7H14N2 | CID 31676." National Center for Biotechnology Information,[Link]
-
ACS Publications. "Efficient and Scaleable Methods for ω-Functionalized Nonanoic Acids: Development of a Novel Process for Azelaic and 9-Aminononanoic Acids." Organic Process Research & Development,[Link]
- Google Patents. "Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)heptanoate.
-
Wiley. "Sax's Dangerous Properties of Industrial Materials." Wiley Online Library,[Link]
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